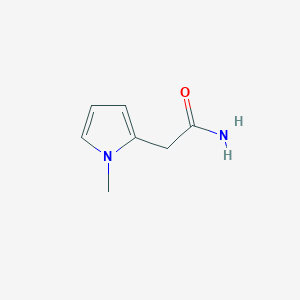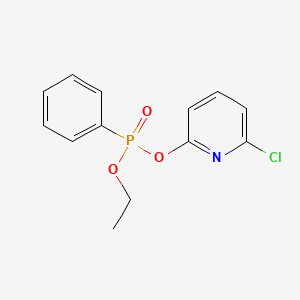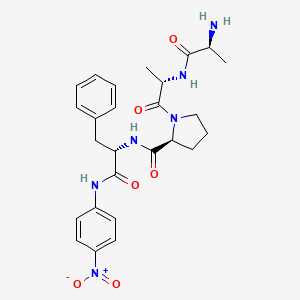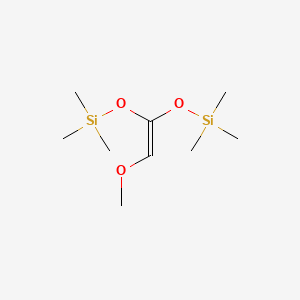![molecular formula C12H18O B14467538 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- CAS No. 72727-67-4](/img/structure/B14467538.png)
3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 4-bicyclo[221]hept-2-yl-3-methyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- typically involves the reaction of bicyclo[2.2.1]hept-2-ene with appropriate reagents to introduce the butenone moiety. One common method involves the use of organocatalysis to facilitate a formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Ionone-5,6-epoxide: Shares a similar bicyclic structure but differs in functional groups.
Trans-β-ionone-5,6-epoxide: Another epoxide derivative with a similar core structure.
(E)-5,6-Epoxy-β-ionone: An epoxide variant with different stereochemistry.
Uniqueness
3-Buten-2-one, 4-bicyclo[221]hept-2-yl-3-methyl- is unique due to its specific combination of a bicyclic core and a butenone moiety
Eigenschaften
CAS-Nummer |
72727-67-4 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-(2-bicyclo[2.2.1]heptanyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C12H18O/c1-8(9(2)13)5-12-7-10-3-4-11(12)6-10/h5,10-12H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
SVXXTRPQQQPJMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1CC2CCC1C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)


![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)



![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

